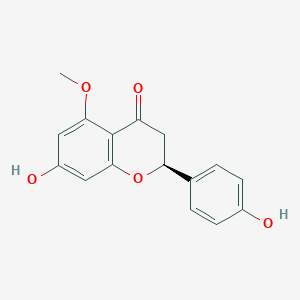
5-O-Méthylnaringénine
Vue d'ensemble
Description
5-O-Methylnaringenin is a natural compound belonging to the class of flavonoids. It is a derivative of naringenin, which is a trihydroxyflavanone. This compound can be isolated from various plants, such as May tea and honey wax chrysanthemum. It is known for its white crystalline solid form and bitter taste. 5-O-Methylnaringenin is stable at normal temperature and soluble in organic solvents like ethanol and dimethyl sulfoxide .
Applications De Recherche Scientifique
5-O-Methylnaringenin has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
5-O-Methylnaringenin is a flavonoid compound . Flavonoids are known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling pathways . .
Mode of Action
It is known that flavonoids like naringenin, a close relative of 5-o-methylnaringenin, can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It is plausible that 5-O-Methylnaringenin may have similar effects, but more research is needed to confirm this.
Biochemical Pathways
Flavonoids like naringenin are known to affect inflammation, apoptosis, proliferation, angiogenesis, metastasis, and invasion processes . It is possible that 5-O-Methylnaringenin may have similar effects on these pathways.
Pharmacokinetics
It is known that flavonoids like naringenin have low bioavailability due to their low dissolution rate and cell absorption
Result of Action
Flavonoids like naringenin are known to have antioxidant and antiandrogenic properties, as well as their ability to protect from inflammation and cancer . It is possible that 5-O-Methylnaringenin may have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of flavonoids. Factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors could potentially influence the action of 5-O-Methylnaringenin, but more research is needed to understand these effects.
Analyse Biochimique
Biochemical Properties
It is known that flavonoids like naringenin and its derivatives interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
For instance, 7-O-methylnaringenin, another derivative of naringenin, has been shown to downregulate the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages .
Molecular Mechanism
Based on the studies of related compounds, it can be hypothesized that 5-O-Methylnaringenin may exert its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
As a flavonoid, it is likely to be involved in the flavonoid biosynthesis pathway
Méthodes De Préparation
5-O-Methylnaringenin can be prepared through separation and purification from plant extracts. A common method involves extraction using a solvent such as ethyl acetate, followed by purification techniques like crystallization and column chromatography to obtain the compound . Industrial production methods may involve similar extraction and purification processes, ensuring the compound’s purity and stability.
Analyse Des Réactions Chimiques
5-O-Methylnaringenin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base such as anhydrous potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, O-alkyl derivatives of naringenin can be synthesized using alkyl iodides .
Comparaison Avec Des Composés Similaires
5-O-Methylnaringenin can be compared with other similar compounds, such as:
7,4’-Di-O-methylnaringenin: Another derivative of naringenin with similar biological activities.
Sakuranetin (7-O-methylnaringenin): Known for its antimicrobial and anti-inflammatory properties.
Quercetin: A naturally occurring flavonoid with strong antioxidant activity.
The uniqueness of 5-O-Methylnaringenin lies in its specific methylation at the 5-O position, which may influence its biological activity and solubility compared to other derivatives.
Propriétés
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLMWSCLBFCBY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977353 | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61775-19-7 | |
| Record name | 5-O-Methylnaringenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61775-19-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)



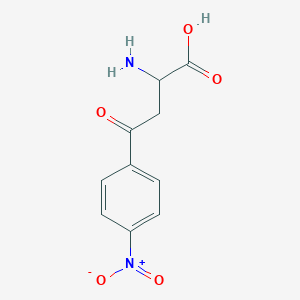


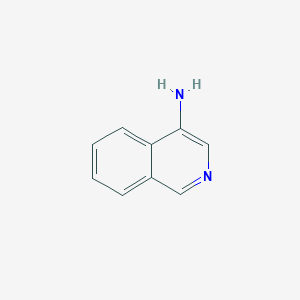
![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
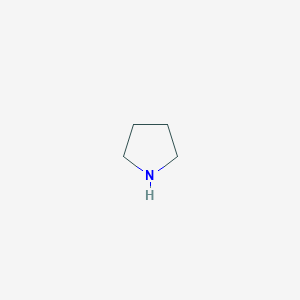

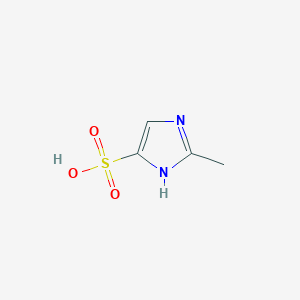

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
